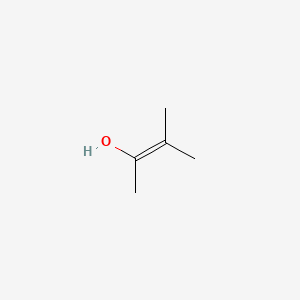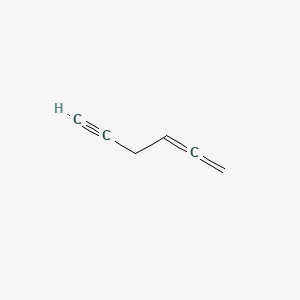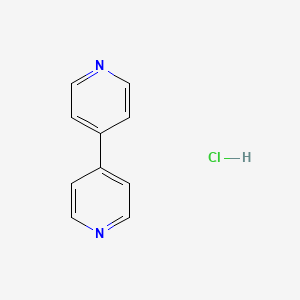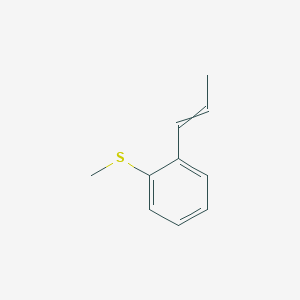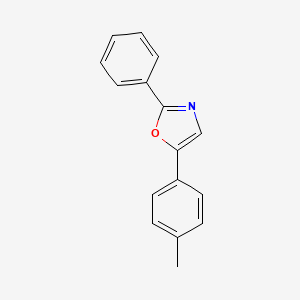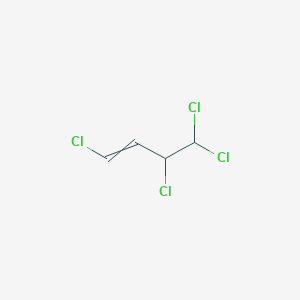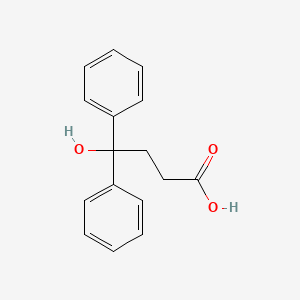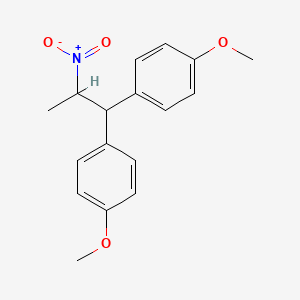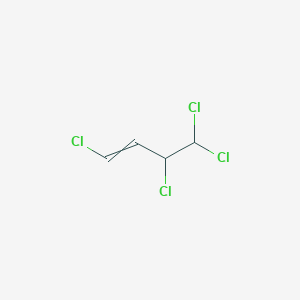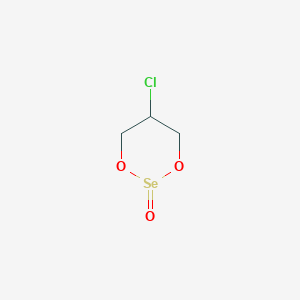
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is an organoselenium compound characterized by the presence of a selenium atom within a dioxaselenane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one typically involves the reaction of selenium dioxide with appropriate chlorinated precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one involves its interaction with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with specific enzymes or proteins, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,3-benzodioxole: Similar structure but contains oxygen instead of selenium.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Contains sulfur instead of selenium.
Uniqueness
5-Chloro-1,3,2lambda~4~-dioxaselenan-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
Propiedades
Número CAS |
27528-16-1 |
|---|---|
Fórmula molecular |
C3H5ClO3Se |
Peso molecular |
203.49 g/mol |
Nombre IUPAC |
5-chloro-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C3H5ClO3Se/c4-3-1-6-8(5)7-2-3/h3H,1-2H2 |
Clave InChI |
YXRCZQLIRSRTDM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO[Se](=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




